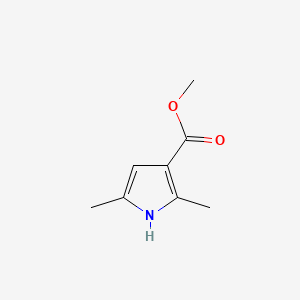

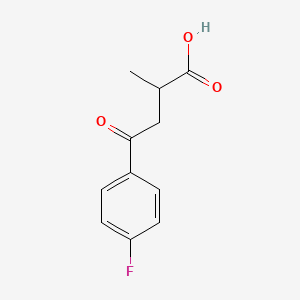

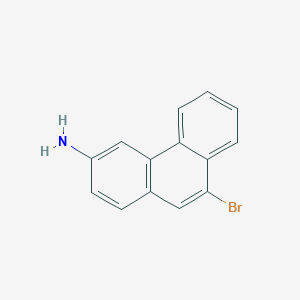

![molecular formula C14H15N3O2 B1330736 6-苄基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 135481-57-1](/img/structure/B1330736.png)

6-苄基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2,4(1H,3H)-二酮

描述

The compound 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[4,3-d]pyrimidine derivative, which is a class of compounds known for their diverse pharmacological activities. One of the derivatives, specifically 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects .

Synthesis Analysis

The synthesis of the related compound 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione was achieved from an enamine precursor in good yield using two methods. The first method involved thermal fusion with ureas, which produced not only the desired pyrido[4,3-d]pyrimidine-2,4-diones but also unexpected ester by-products. The second method involved a sequence of reactions including ozonolysis and oxidative hydrolysis to confirm the structure of the by-products .

Molecular Structure Analysis

The molecular structure of a related compound, 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate, was determined to have nearly planar pyrimidine rings with the benzene ring nearly perpendicular to the pyrimidine ring. This compound forms dimers through hydrogen bonding, which is a common feature in this class of compounds . Similarly, 6,6-Dibenzyltetrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione forms dimers via intermolecular N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The pyrido[4,3-d]pyrimidine derivatives undergo various chemical reactions. For instance, N-substituted aminouracils can react with malonates to form 5-hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones, which can further react to form different derivatives such as benzo[b]pyrimido[4,5-h]1,6-naphthyridines through cyclization with arylamines . Additionally, the photoreaction of 6-chloro-1,3-dimethyluracil in frozen benzene leads to the formation of novel cycloadducts, which are tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrimidine rings and the perpendicular orientation of the benzene rings affect their crystalline structure and intermolecular interactions . The presence of substituents such as benzyl groups can lead to the formation of symmetrically folded conformations, which in turn influence the compound's reactivity and potential for forming hydrogen-bonded dimers . The reactivity of these compounds in various chemical reactions, such as cyclization and halogenation, is indicative of their versatile chemical properties .

科学研究应用

合成和结构分析

转化为抗血栓化合物:6-苄基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2,4(1H,3H)-二酮作为合成具有有利脑部和外周效应的新抗血栓化合物的前体。该化合物已使用两种方法合成,展示了在化学反应中的多功能性 (Furrer, Wágner, & Fehlhaber, 1994)。

吡啶并[3,4-d]嘧啶合成:该化合物参与合成6,7-二氢吡啶并[3,4-d]嘧啶-2,4(1H,3H)-二酮,高产率获得,表明其在形成结构复杂和有价值的化学实体方面的实用性 (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988)。

吡啶并[4,3–d]嘧啶衍生物合成:该化合物在合成吡啶并[4,3–d]嘧啶-2,4(1H,3H)-二酮和吡啶并[4,3–d]嘧啶-2,4,5(1H,3H,6H)-三酮方面起着重要作用,这些是药物开发中的重要支架。报道的方法简单高效,突出了该化合物在促进简化合成过程中的作用 (Ma, Gao, & Sun, 2021)。

晶体结构表征:该化合物有助于理解晶体结构中的分子几何和构象,如在涉及四氢吡啶-2,4-二酮分子的研究中所见。分子相互作用和排列的分析对材料科学和制药应用至关重要 (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012)。

生物活性和药理潜力

抗叶酸活性:该化合物是合成具有抗叶酸活性的类似物的关键前体,显示出在抑制二氢叶酸还原酶等酶方面的潜力。这种抑制对于治疗免疫受损患者的机会性感染至关重要,表明该化合物在药物化学中的重要性 (Rosowsky, Mota, & Queener, 1995)。

杂环衍生物合成:该化合物用于合成杂环四氢吡啶并[4′,3′:4,5]噻吩[2,3-d]嘧啶酮衍生物。这种合成涉及氮-Wittig/碱催化的环化,表明该化合物在创建具有潜在生物活性的复杂分子结构方面的多功能性和实用性 (Chen & Liu, 2019)。

HIV逆转录酶和整合酶活性:对该化合物的修饰,特别是N-3羟基化,已显示增强抗HIV整合酶(IN)活性,同时保留抗HIV逆转录酶(RT)活性。这种双重活性在HIV治疗和药物设计方面具有重要意义 (Tang et al., 2015)。

抗微生物和抗真菌活性:合成和测试该化合物的衍生物显示出有希望的抗微生物和抗真菌活性。这突显了其作为开发新治疗剂前体的潜力 (Faty, Rashed, & Youssef, 2015)。

安全和危害

属性

IUPAC Name |

6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFWHSOMLHCMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326252 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

135481-57-1 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

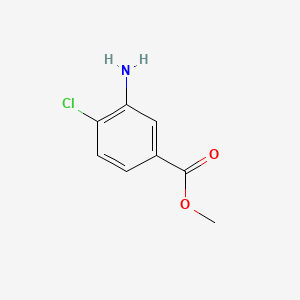

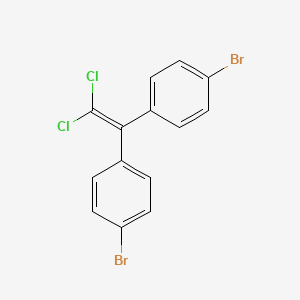

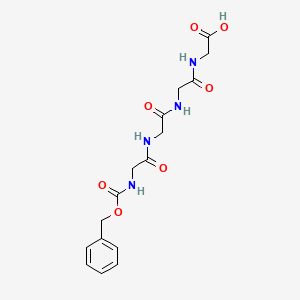

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)